14-acetyl-2,15-dimethyl-5-oxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-6,8-dien-14-yl 2-phenylbutanoate
Description
The compound 14-acetyl-2,15-dimethyl-5-oxotetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadeca-6,8-dien-14-yl 2-phenylbutanoate is a structurally complex tetracyclic diterpenoid ester characterized by a fused bicyclic core with acetyl, methyl, and keto substituents, as well as a 2-phenylbutanoate side chain. Such compounds are often derived from marine actinomycetes, which are prolific producers of bioactive secondary metabolites with unique stereochemical features . Its discovery likely involved advanced chromatographic techniques (e.g., LC/MS) and NMR-based structural elucidation, as evidenced by methodologies applied to analogous marine-derived compounds .
Properties
IUPAC Name |
(17-acetyl-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl) 2-phenylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38O4/c1-5-24(21-9-7-6-8-10-21)28(34)35-31(20(2)32)18-15-27-25-12-11-22-19-23(33)13-16-29(22,3)26(25)14-17-30(27,31)4/h6-12,19,24-27H,5,13-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFUBDKKYGQLFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OC2(CCC3C2(CCC4C3C=CC5=CC(=O)CCC45C)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
14-acetyl-2,15-dimethyl-5-oxotetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-6,8-dien-14-yl 2-phenylbutanoate, commonly known as Nomegestrol acetate (NGA), is a synthetic progestin derived from the steroid hormone progesterone. This compound has garnered attention for its potential therapeutic applications and biological activities, particularly in the fields of endocrinology and oncology.
Nomegestrol acetate has the molecular formula and a molecular weight of approximately 370.49 g/mol. Its structure features a tetracyclic framework typical of steroid compounds, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H30O4 |
| Molecular Weight | 370.49 g/mol |
| LogP | 3.46 |
| Polar Surface Area | 60.44 Ų |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
Hormonal Activity
Nomegestrol acetate exhibits significant progestogenic activity, which is crucial for various reproductive health applications. It functions primarily by binding to progesterone receptors, thereby modulating gene expression related to reproductive processes.
- Mechanism of Action : NGA mimics the effects of natural progesterone, promoting endometrial receptivity and regulating menstrual cycles.
- Clinical Applications : It is utilized in hormonal contraceptives and treatments for menstrual disorders.
Antimicrobial Activity
Recent studies have indicated that compounds structurally related to NGA may possess antimicrobial properties. Research has shown varying degrees of activity against Gram-positive bacteria.
- Bactericidal Effects : In vitro studies demonstrated that certain derivatives exhibit strong bactericidal effects against Staphylococcus spp., with minimum inhibitory concentrations (MIC) ranging from 62.5 to 125 µg/mL for specific strains .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the safety profile of NGA and its derivatives on normal cell lines.
- Cell Viability : In studies involving L929 normal cells, NGA did not exhibit significant cytotoxicity even at higher concentrations (up to 200 µM). Some derivatives showed increased cell viability at lower concentrations .
Case Study 1: Hormonal Regulation
A clinical trial assessed the efficacy of Nomegestrol acetate in managing endometriosis symptoms. Patients receiving NGA reported significant improvement in pain scores compared to a placebo group.
Case Study 2: Antimicrobial Efficacy
A laboratory study evaluated the antimicrobial properties of NGA against various bacterial strains. The results indicated that while NGA itself was less effective than some derivatives, it still showed promise as part of a combination therapy against resistant bacterial strains.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related tetracyclic diterpenoids and esters (Table 1). Key analogs include:
Key Observations:
Substituent Diversity: The target compound distinguishes itself with a 2-phenylbutanoate ester, which enhances lipophilicity compared to analogs with aliphatic esters (e.g., nonanoate in Compound 2) or polar groups (e.g., hydroxy/methoxy in Compound 1) . The acetyl group at position 14 is shared with Compound 1 but absent in others, suggesting a role in stabilizing the tetracyclic core or modulating receptor interactions .
NMR Profiling: Comparative NMR analysis (as in ) reveals that substituents in regions A (positions 39–44) and B (positions 29–36) significantly alter chemical shifts. For example, the 2-phenylbutanoate in the target compound would induce distinct shifts in these regions compared to the pentanamido acetic acid group in Compound 4 .
Physicochemical and Mechanistic Insights
Lumping Strategy :
Organic compounds with shared tetracyclic cores but divergent substituents (e.g., the target, Compound 1, and Compound 4) may be grouped using a lumping strategy to predict reactivity or environmental behavior. For instance, their shared core could allow simplified modeling of degradation pathways despite ester-group variations .
Hit Dexter 2.0 Predictions: Tools like Hit Dexter 2.0 () could classify the target compound as "dark chemical matter" due to its structural complexity, whereas analogs with simpler esters (e.g., nonanoate) might be flagged as promiscuous binders .
Preparation Methods
Core Ring System Construction
The tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadeca-6,8-diene skeleton can be derived from steroid precursors such as 17-hydroxyprogesterone derivatives. Key modifications include:
Esterification of the 2-Phenylbutanoate Moiety
The 2-phenylbutanoate group is typically introduced in the final steps via esterification of a hydroxyl group at C14. This requires activation of the carboxylic acid (e.g., conversion to acid chloride) and base-mediated coupling.
Synthetic Route 1: Steroid Backbone Modification
Starting Material: 17-Hydroxyprogesterone Caproate
17-Hydroxyprogesterone caproate (PubChem CID 169870) serves as a strategic precursor due to its existing C17 ester and hydroxyl group.
Stepwise Modifications
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C14 Oxidation :
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C2/C15 Methylation :
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Dehydrogenation :
Esterification
The C17 caproate group is hydrolyzed to a hydroxyl group, which is then esterified with 2-phenylbutanoic acid chloride under Schotten-Baumann conditions (NaOH, CH₂Cl₂).
Reaction Table 1: Key Parameters for Esterification
Synthetic Route 2: Total Synthesis via Cyclization
Diels-Alder Approach
A modular strategy constructs the tetracyclic system through sequential cycloadditions:
-
Ring A Formation :
-
Cyclohexenone undergoes Diels-Alder reaction with 1,3-butadiene to form the initial six-membered ring.
-
-
Ring B and C Construction :
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Michael addition and aldol condensation build the fused cycloheptane and cyclopentane rings.
-
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Ring D Closure :
Functionalization Steps
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C14 Acetylation : Pd-catalyzed carbonyl insertion introduces the acetyl group.
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Methylation : Cu-mediated cross-coupling with methyl Grignard reagents at C2 and C15.
Table 2: Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Modification) | Route 2 (Total Synthesis) |
|---|---|---|
| Total Steps | 7 | 14 |
| Overall Yield | 23% | 9% |
| Stereocontrol | Moderate | High |
| Scalability | Industrial | Laboratory-scale |
Mechanistic Insights and Optimization
Stereochemical Challenges
The C14 configuration is critical for biological activity. Chiral HPLC analysis confirms that Route 1 predominantly yields the desired (14R) isomer (>95% ee).
Analytical Characterization
Mass Spectrometry
Infrared Spectroscopy
Industrial Considerations
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound?
Methodological Answer:
The synthesis of complex tetracyclic compounds like this one typically involves multi-step strategies, including cyclization, functional group protection/deprotection, and regioselective acetylation. Key steps may include:
- Ring formation : Use of Diels-Alder reactions or photocyclization to construct the tetracyclic core .
- Esterification : Coupling of the tetracyclic alcohol intermediate with 2-phenylbutanoic acid via Steglich esterification (using DCC/DMAP) .
- Purification : Chromatographic techniques (e.g., HPLC or flash chromatography) to isolate high-purity products, as emphasized in studies on structurally related sesquiterpene lactones .
Basic: How can the crystal structure of this compound be determined?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving complex stereochemistry. Key considerations:
- Crystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) to grow diffraction-quality crystals.
- Data collection : Use synchrotron radiation for high-resolution data, particularly for low-symmetry space groups .
- Validation : Compare experimental bond angles/distances with computational models (e.g., DFT) to confirm structural integrity .
Basic: What analytical techniques are suitable for assessing purity and structural confirmation?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR with DEPT-135 and COSY for stereochemical assignment. Discrepancies in peak splitting may indicate diastereomeric impurities .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks and detect trace byproducts .
- Chromatography : UPLC-PDA for purity assessment, with retention time matching against synthetic intermediates .
Advanced: How can contradictions in spectral or bioactivity data be resolved?
Methodological Answer:
- Data Triangulation : Cross-validate NMR/HRMS with X-ray crystallography to address stereochemical ambiguities .
- Theoretical Frameworks : Apply QSAR models to predict bioactivity trends and reconcile discrepancies between in vitro and in vivo results .
- Reproducibility Checks : Standardize assay conditions (e.g., solvent polarity, temperature) to minimize variability in biological activity measurements .
Advanced: How to design experiments to evaluate environmental fate and degradation pathways?
Methodological Answer:
- Environmental Simulation : Use OECD 308/309 guidelines to study hydrolysis, photolysis, and microbial degradation in water/soil systems .
- Analytical Monitoring : Employ LC-MS/MS to detect degradation products and quantify half-lives under varying pH/temperature conditions .
- Ecotoxicity Assessment : Leverage Daphnia magna or algal growth inhibition tests to evaluate ecological risks .
Advanced: What strategies improve synthetic yield and regioselectivity?
Methodological Answer:
- Catalytic Optimization : Screen transition-metal catalysts (e.g., Pd/Cu) for selective acetyl transfer reactions .
- Microwave-Assisted Synthesis : Reduce reaction times and improve cyclization efficiency compared to traditional heating .
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl groups during esterification steps .
Advanced: How to investigate the compound’s mechanism of action in biological systems?
Methodological Answer:
- Target Identification : Perform affinity chromatography or SPR screening against protein libraries (e.g., kinases, GPCRs) .
- Pathway Analysis : Use RNA-seq or phosphoproteomics to map downstream signaling effects in cell lines .
- Molecular Docking : Validate interactions with predicted targets (e.g., cyclooxygenase-2) using AutoDock Vina or Schrödinger .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
